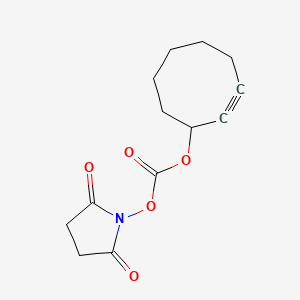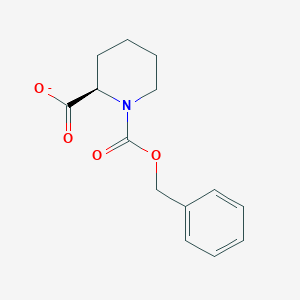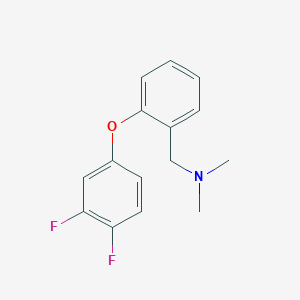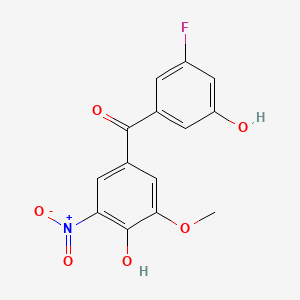
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone is a complex organic compound with significant potential in various scientific fields. This compound, also known as Pharmacokinetically Improved TTR Binder (PITB), has a molecular formula of C14H10FNO6 and a molecular weight of 307.231 Da . It is characterized by the presence of fluorine, hydroxyl, methoxy, and nitro functional groups attached to a phenyl ring structure.
Vorbereitungsmethoden
The synthesis of (3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methoxybenzene, and nitrobenzene.
Functional Group Introduction:
Coupling Reaction: The final step involves coupling the functionalized phenyl rings using a suitable coupling reagent under controlled conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions include ketones, amines, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity
Wirkmechanismus
The mechanism of action of (3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone involves its binding to transthyretin (TTR). The compound binds with high affinity to TTR, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and disease-associated TTR variants. This binding stabilizes TTR in plasma, preventing the formation of amyloid fibrils that cause TTR amyloidosis .
Vergleich Mit ähnlichen Verbindungen
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone can be compared with other similar compounds, such as:
2-Phenylethanol (2PE): A simple aromatic alcohol used in fragrances and flavorings.
p-Hydroxyphenylethanol (HPE): An aromatic alcohol with hydroxyl groups, used in various chemical syntheses.
4-Hydroxybenzaldehyde (HBA): An aromatic aldehyde used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific binding properties and pharmacokinetic advantages over other compounds .
Eigenschaften
Molekularformel |
C14H10FNO6 |
|---|---|
Molekulargewicht |
307.23 g/mol |
IUPAC-Name |
(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3 |
InChI-Schlüssel |
LHCGDAFIWWCKGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


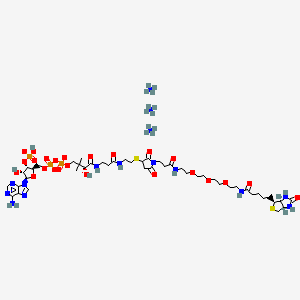
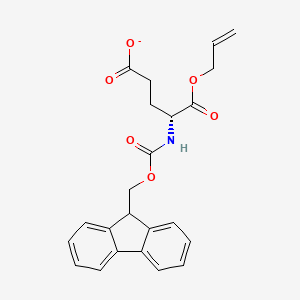
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
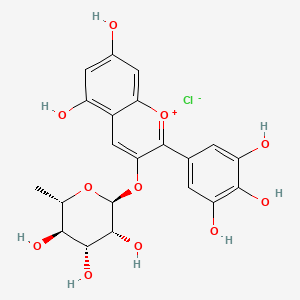
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


